2,5-Isomer Exhibits Distinct pKa and Basicity Compared to 3,5-Isomer
The 2,5-isomer displays a predicted pKa of 0.24±0.10, which is significantly lower than the predicted pKa of approximately 2.15±0.10 for the 3,5-isomer [1]. This difference in basicity directly reflects the stronger electron-withdrawing effect exerted by the trifluoromethyl groups in the 2,5-arrangement, rendering the amine group considerably less nucleophilic [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) of the Aniline Nitrogen |
|---|---|
| Target Compound Data | 0.24±0.10 (Predicted) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)aniline: 2.15±0.10 (Predicted) |
| Quantified Difference | Approximately 1.91 pKa units lower |
| Conditions | Predicted values, presumably in aqueous solution at 25°C |
Why This Matters
The lower pKa of the 2,5-isomer indicates weaker nucleophilicity, which is a critical parameter for predicting reactivity in amide coupling and other nucleophilic substitution reactions, guiding the selection of appropriate reaction conditions and catalysts.
- [1] ChemHome123. 2,5-Bis(trifluoromethyl)aniline and 3,5-Bis(trifluoromethyl)aniline pKa data. Accessed 2025. View Source
